3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
Overview
Description
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is a heterocyclic compound featuring a pyran ring, which is a six-membered ring containing one oxygen atom. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2H-pyran-2-one with 3-chloro-3,6-dihydro-4,6,6-trimethyl . The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The exact methods may vary depending on the manufacturer, but they generally involve similar principles to those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study various biological processes and interactions.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. Understanding these interactions is crucial for its application in drug development and other fields.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one include:
- 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one
- 2H-Pyran-2-one, tetrahydro-4,4,6-trimethyl
- 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the resulting chemical properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Properties
IUPAC Name |
4,6,6-trimethyl-3H-pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-4-7(9)10-8(2,3)5-6/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUXODGJQOPQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC(=O)C1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300097 | |
Record name | 4,6,6-Trimethyl-3,6-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22954-83-2 | |
Record name | 22954-83-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6,6-Trimethyl-3,6-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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